4,4-Difluoro-2-(piperidin-4-yl)butanenitrile
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Overview
Description
4,4-Difluoro-2-(piperidin-4-yl)butanenitrile is a chemical compound that features a piperidine ring substituted with difluoro groups and a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-(piperidin-4-yl)butanenitrile typically involves the introduction of difluoro groups into a piperidine ring followed by the addition of a butanenitrile group. One common method involves the reaction of 4-piperidone with difluoromethylating agents under controlled conditions to introduce the difluoro groups. Subsequent reactions with nitrile-containing reagents yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-2-(piperidin-4-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4,4-Difluoro-2-(piperidin-4-yl)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-(piperidin-4-yl)butanenitrile involves its interaction with specific molecular targets. The difluoro groups and nitrile moiety can participate in various binding interactions, influencing the compound’s activity. These interactions may involve hydrogen bonding, van der Waals forces, and electrostatic interactions with target molecules .
Comparison with Similar Compounds
4,4-Difluoro-1-(piperidin-4-yl)piperidine: This compound shares the difluoro and piperidine features but differs in the additional piperidine ring.
Piperidine Derivatives: Various piperidine derivatives with different substituents can exhibit similar properties and applications.
Uniqueness: 4,4-Difluoro-2-(piperidin-4-yl)butanenitrile is unique due to its specific combination of difluoro groups and a butanenitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H14F2N2 |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
4,4-difluoro-2-piperidin-4-ylbutanenitrile |
InChI |
InChI=1S/C9H14F2N2/c10-9(11)5-8(6-12)7-1-3-13-4-2-7/h7-9,13H,1-5H2 |
InChI Key |
BVFHLINFBXLQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(CC(F)F)C#N |
Origin of Product |
United States |
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